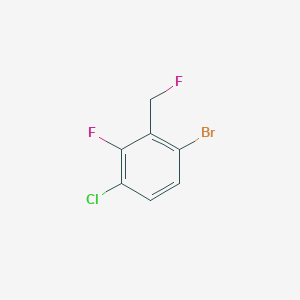
3-(3-Aminophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminophenyl)propanamide is an organic compound characterized by the presence of an aminophenyl group attached to a propionamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitrochalcone, which is then reduced to 3-aminochalcone. The final step involves the reaction of 3-aminochalcone with propionyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation of 3-nitrochalcone followed by acylation with propionyl chloride. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Aminophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Aminophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropionanilide
- 3′-Aminopropionanilide
- M-Amino Propionanilide
- m-Aminopropionanilide
Uniqueness
3-(3-Aminophenyl)propanamide is unique due to its specific aminophenyl and propionamide functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1664-53-5 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 |
Nom IUPAC |
3-(3-aminophenyl)propanamide |
InChI |
InChI=1S/C9H12N2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) |
Clé InChI |
QCYCUIGAICOZNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCC(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)




![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B1652896.png)






